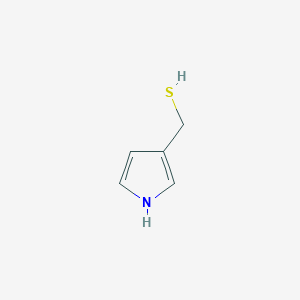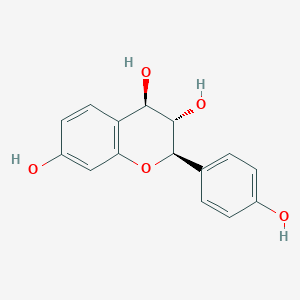
Trans-2-hydroxycyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-hydroxycyclopropane-1-carboxylic acid is a non-natural compound with an intriguing three-membered cyclopropane ring Its chemical structure consists of a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group The trans configuration indicates that the hydroxyl and carboxylic acid substituents are on opposite sides of the cyclopropane ring
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.
Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.
Chemical Reactions Analysis
Reactions::
Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.
Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.
- Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
- Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
- Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its use as a scaffold for drug design due to its unique structure.
Biological Studies: It may serve as a probe for investigating enzyme mechanisms or protein-ligand interactions.
Chemical Biology: Understanding its reactivity can shed light on cyclopropane-containing natural products.
Mechanism of Action
The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.
Comparison with Similar Compounds
While trans-2-hydroxycyclopropane-1-carboxylic acid is relatively unique, similar compounds include other cyclopropane derivatives, such as trans-2-phenylcyclopropane-1-carboxylic acid . These compounds share the strained cyclopropane ring but differ in their substituents and applications.
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
SHFNREFETDKOIF-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1O)C(=O)O |
Canonical SMILES |
C1C(C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


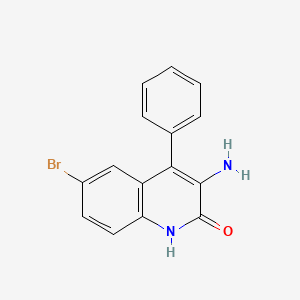
![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
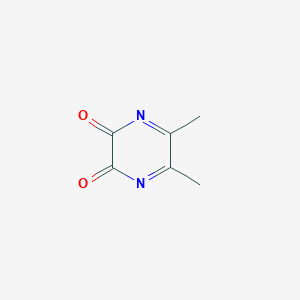

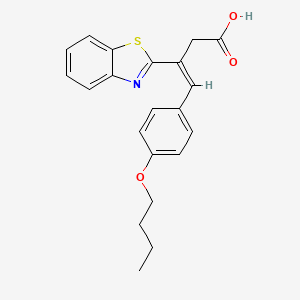
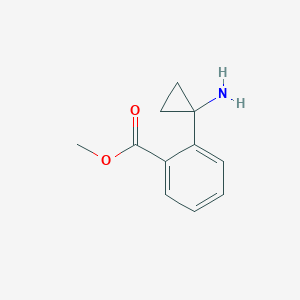
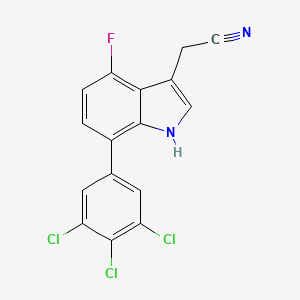
amine](/img/structure/B13079169.png)
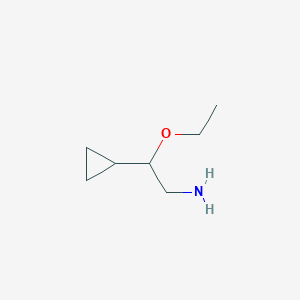
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)
